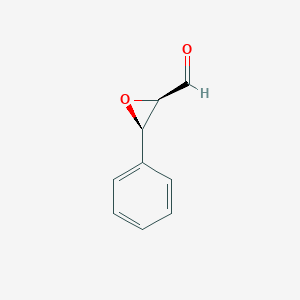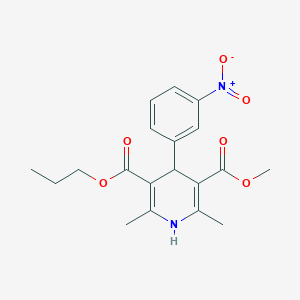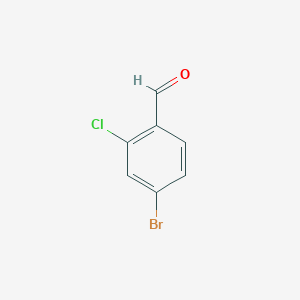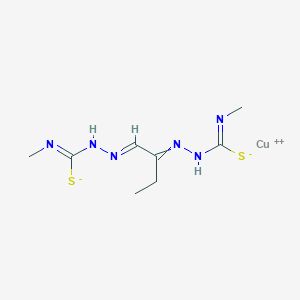
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is a copper-containing complex that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This complex has been extensively studied for its anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is not fully understood. However, it is believed that the complex exerts its anticancer and antimicrobial effects by disrupting the redox balance within cells. The copper ions in the complex are thought to generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components such as DNA, proteins, and lipids.
Biochemische Und Physiologische Effekte
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been shown to have a number of biochemical and physiological effects. In cancer cells, the complex has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis. In microbial cells, the complex has been shown to disrupt cell membrane integrity and inhibit cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) in lab experiments is its stability. The complex is highly stable and can be stored for long periods of time without degradation. Another advantage is its broad-spectrum activity against cancer cells and microbial cells. However, one limitation of using this complex in lab experiments is its cytotoxicity. The complex can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone). One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the complex. Another area of interest is the investigation of the complex's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, the development of targeted delivery systems for the complex could improve its efficacy and reduce its toxicity to normal cells.
Synthesemethoden
The synthesis of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) involves the reaction of ethylglyoxal with N(4)-methylthiosemicarbazone in the presence of copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ions. The resulting complex is a deep blue solid that is highly stable. The synthesis of this complex has been optimized by various researchers to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. This complex has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
Eigenschaften
CAS-Nummer |
127207-06-1 |
|---|---|
Produktname |
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) |
Molekularformel |
C8H16CuN6S2+2 |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
copper;N'-methyl-N-[[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-4-6(12-14-8(16)10-3)5-11-13-7(15)9-2;/h5H,4H2,1-3H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6?; |
InChI-Schlüssel |
YUAOROJGTBZHPA-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(=NNC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Kanonische SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Synonyme |
copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) Cu-ETSM ethylglyoxal bis(N(4)-methylthiosemicarbazone)copper (II) complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



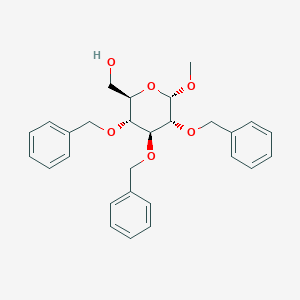
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
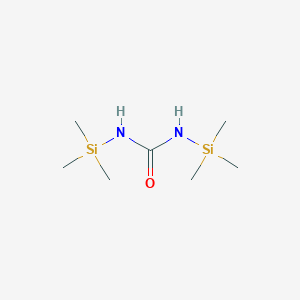
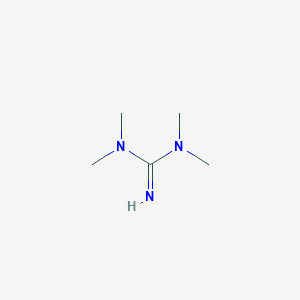
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
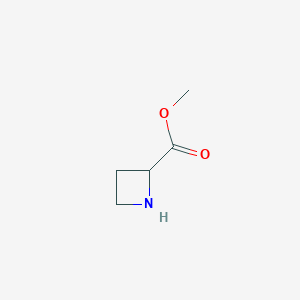
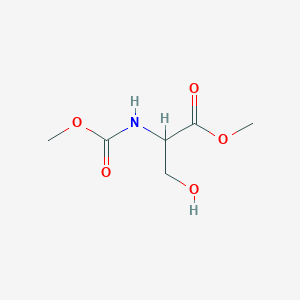
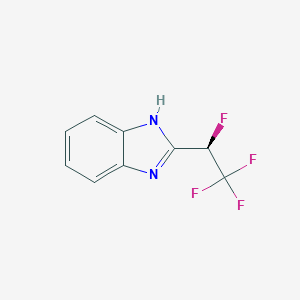
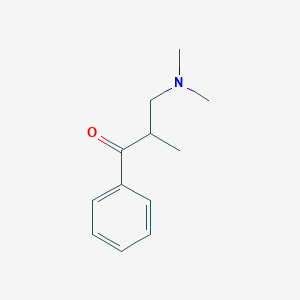
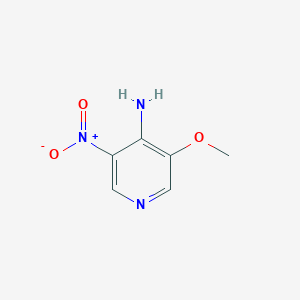
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
